REACTION_SMILES
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[CH:1]([N:4]([CH:2]([CH3:3])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[c:10]1([O:16][C:17](=[O:18])[Cl:19])[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[NH2:4][C:17]([O:16][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Type
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product
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Smiles
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NC(=O)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |